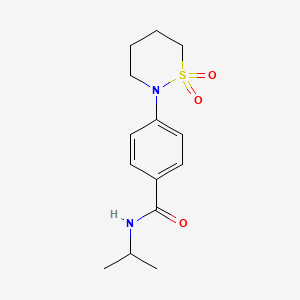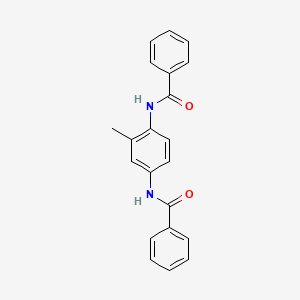
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine, also known as NBMPR, is a potent and selective inhibitor of the human equilibrative nucleoside transporter 1 (hENT1). It has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections.
Mechanism of Action
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits the human equilibrative nucleoside transporter 1 (hENT1), which is responsible for the uptake of nucleosides into cells. This inhibition leads to a decrease in the uptake of nucleosides into cancer cells and a subsequent decrease in DNA synthesis, ultimately leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses by blocking the entry of nucleosides into infected cells.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects. In cancer cells, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine inhibits DNA synthesis, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1. N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has also been shown to have an effect on the immune system, specifically on the production of cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine in lab experiments is its potency and selectivity for hENT1. This allows for specific inhibition of nucleoside uptake into cells, making it a useful tool for studying the role of nucleosides in cellular processes. However, one limitation of using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine is its potential toxicity, which can vary depending on the cell type and concentration used.
Future Directions
There are several future directions for research on N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is the development of more potent and selective inhibitors of hENT1, which could have potential applications in cancer therapy and the treatment of viral infections. Finally, the role of hENT1 in other cellular processes, such as inflammation and immune function, could be further explored using N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine as a tool.
Synthesis Methods
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine can be synthesized using a variety of methods, including the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a base such as sodium hydroxide. Other methods include the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a catalyst such as triethylamine, or the reaction of 4-nitrobenzyl chloride with N-ethyl-2-methyl-2-propen-1-amine in the presence of a solvent such as dichloromethane.
Scientific Research Applications
N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been extensively studied for its potential applications in cancer therapy and in the treatment of viral infections. It has been shown to inhibit the uptake of nucleosides into cancer cells, leading to cell death. In addition, N-ethyl-2-methyl-N-(4-nitrobenzyl)-2-propen-1-amine has been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus type 1.
properties
IUPAC Name |
N-ethyl-2-methyl-N-[(4-nitrophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-4-14(9-11(2)3)10-12-5-7-13(8-6-12)15(16)17/h5-8H,2,4,9-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVQBDLZDTVALB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431876 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-dimethyl-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5689464.png)


![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)
![5-(2,6-difluoro-4-methoxyphenyl)-3-[2-(methylthio)ethyl]-1-propyl-1H-1,2,4-triazole](/img/structure/B5689504.png)


![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)


![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)